2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane
Description
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane is a bicyclic organic compound featuring a bromomethyl (-CH₂Br) and a propyl (-C₃H₇) group at the 2-position of the bicyclo[2.2.1]heptane skeleton. This structure confers unique reactivity due to the electron-withdrawing bromine atom and the steric bulk of the propyl group. The molecular formula is C₁₁H₁₇Br, with a molecular weight of 229.16 g/mol (calculated). Brominated bicyclic compounds are critical intermediates in organic synthesis, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a leaving group .
Properties
Molecular Formula |
C11H19Br |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
2-(bromomethyl)-2-propylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h9-10H,2-8H2,1H3 |
InChI Key |
HEDSLFGYOLVAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2CCC1C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-propylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane depends on the specific reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane compared to its analogs, focusing on molecular properties, reactivity, and applications.
Structural and Molecular Properties
Table 1: Molecular Characteristics of Bicyclo[2.2.1]heptane Derivatives
Key Observations :
- The addition of a propyl group in the target compound increases steric hindrance compared to the simpler 2-(Bromomethyl) analog .
- The cyclopropyl derivative (C₁₁H₁₇Br) shares the same molecular weight as the target compound but exhibits distinct reactivity due to ring strain and electronic effects .
- Non-brominated analogs like 2-Propylbicyclo[2.2.1]heptane lack the electrophilic bromine atom, rendering them less reactive in substitution reactions .
Biological Activity
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[2.2.1]heptane framework. This compound has garnered interest due to its potential biological activities, particularly in the context of drug development and synthesis of complex organic molecules.
The compound has the molecular formula . The presence of the bromine atom significantly influences its chemical reactivity, allowing it to participate in various nucleophilic substitution reactions. The synthesis of 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane typically involves the bromination of bicyclo[2.2.1]heptane derivatives, which can be achieved through methods such as radical bromination or electrophilic aromatic substitution.
Genotoxicity Studies
Research indicates that 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane exhibits genotoxic effects, primarily through its interaction with bacterial cells. A study utilizing lux-biosensors based on Escherichia coli demonstrated that the compound can induce an SOS response, a mechanism activated in response to DNA damage . The study found that although the compound did not exhibit alkylating properties, it caused oxidative stress leading to significant DNA damage.
Key Findings:
- Genotoxic Effects: Induction of SOS response in bacterial cells.
- Oxidative Stress: Generation of reactive oxygen species (ROS) contributing to DNA damage.
- No Alkylating Activity: Despite genotoxicity, no direct alkylation of DNA was observed.
| Concentration (g/l) | Response Observed | Statistical Significance |
|---|---|---|
| 100 | Significant decrease in luminescence (cytotoxic effect) | p < 0.001 |
| 10 | Induction of SOS response | p < 0.001 |
| 1 | Minimal response observed | Not significant |
The mechanism underlying the biological activity of 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane appears to involve oxidative stress pathways. The compound's oxidation leads to the formation of superoxide anion radicals, which are detected by specific biosensors such as E. coli pSoxS-lux, indicating a robust cellular response to oxidative damage .
Case Studies and Applications
Recent studies have focused on the potential applications of this compound in medicinal chemistry and organic synthesis:
- Drug Development: Its structure allows for modifications that could enhance biological activity or selectivity towards specific targets.
- Synthetic Intermediate: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity profile.
- Biosensor Technology: Utilization in biosensor systems for monitoring genotoxicity and oxidative stress in environmental and clinical samples.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
